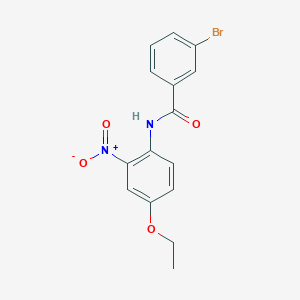

3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide" is not directly studied in the provided papers. However, similar compounds with bromo, nitro, and benzamide functionalities have been synthesized and characterized in various studies. These compounds often exhibit interesting chemical and biological properties, such as antimicrobial activities , and are characterized by techniques like X-ray diffraction, NMR, IR spectroscopy, and mass spectrometry .

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves the reaction of appropriate aniline derivatives with acyl chlorides or acid anhydrides in the presence of a base . For example, substituted benzamide derivatives were synthesized from reactions involving substituted amines and acyl bromides . The synthesis conditions are optimized to yield the desired products, which are then purified and characterized.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using X-ray crystallography, which provides detailed information about the crystal system, lattice constants, and molecular geometry . For instance, a related compound crystallized in a triclinic system with specific lattice constants and angles . The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT) .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The presence of a nitro group can lead to reactions typical for nitroaromatic compounds, while the bromo substituent can participate in nucleophilic substitution reactions . The reactivity of these molecules can be assessed using molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their melting points, solubility, and stability, can be influenced by their molecular structure and intermolecular interactions. For example, polymorphs of a related compound showed different melting points, indicating variations in their physical properties . The antimicrobial activity of benzamide derivatives is often evaluated against various microorganisms, and some derivatives have shown significant activity . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can be calculated using DFT .

Scientific Research Applications

Corrosion Inhibition Studies : Research indicates that derivatives of N-Phenyl-benzamide, which include similar compounds to 3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide, have been studied for their inhibitory effects on the corrosion of mild steel in acidic environments. These studies combine experimental and computational methods, revealing that certain substituents can significantly enhance inhibition efficiency (Mishra et al., 2018).

Formation of Metal Complexes : Another study explores the synthesis and characterization of metal complexes involving 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives. These studies, including crystal structure analysis, demonstrate the formation of neutral cis-[ML2] complexes, which could be relevant to the applications of 3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide in forming metal complexes (Binzet et al., 2009).

Crystallography and Molecular Structure : The molecular and crystal structure of related nitrophenyl benzamide compounds has been studied, providing insights into their dihedral angles and intramolecular interactions. Such studies can be crucial in understanding the physical and chemical properties of 3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide (Moreno-Fuquen et al., 2014).

Participation in Heterocycle Formation : Studies have shown that benzoyl bromide (2-nitrophenyl) hydrazone, which shares structural similarities with 3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide, can participate in the formation of heterocyclic systems. This is significant for synthetic chemistry and the development of new compounds (Sunder & Peet, 1979).

Synthesis of Novel Oxazol-5(4H)-ones : Research has also been conducted on the synthesis of new oxazol-5(4H)-ones using derivatives of 3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide. This synthesis process has implications in the development of pharmacologically active compounds (Rosca, 2020).

properties

IUPAC Name |

3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O4/c1-2-22-12-6-7-13(14(9-12)18(20)21)17-15(19)10-4-3-5-11(16)8-10/h3-9H,2H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRXKWFUAYHCOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2521407.png)

![2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2521411.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2521413.png)

![methyl 3-[(4-methylphenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2521415.png)

![3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2521416.png)

![N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2521417.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2521418.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2521419.png)

![Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2521421.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2521424.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2521426.png)

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile](/img/structure/B2521427.png)